molecular formula C16H24O B2662153 (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol CAS No. 142651-57-8

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Cat. No. B2662153
M. Wt: 232.367
InChI Key: BLYVFGQOFUGFPX-NSHDSACASA-N
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Description

“(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol” is a chemical compound with the CAS Number 142651-57-8 . It has a molecular weight of 232.36 and a molecular formula of C16H24O . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydronaphthalen-2-yl group attached to an ethan-1-ol group. The tetrahydronaphthalen-2-yl group is a bicyclic structure with two fused six-membered rings, and it is substituted with four methyl groups at the 5,5,8,8-positions. The ethan-1-ol group consists of a two-carbon chain with a hydroxyl group attached to one of the carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.36 and a molecular formula of C16H24O . The compound is a solid at room temperature . Unfortunately, the information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Fragrance and Odorant Synthesis

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, and its analogues have been studied extensively in the synthesis of fragrances and odorants. For instance, Büttner et al. (2007) describe the synthesis of disila-okoumal, a silicon analogue of the ambergris odorant okoumal, from a compound structurally similar to (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol. This research highlights the significance of such compounds in developing new fragrances with ambery odor notes and woody facets (Büttner et al., 2007).

Environmental Impact and Transformation

In environmental research, compounds like (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol are studied for their transformation and persistence. Janzen et al. (2011) investigated the reaction of similar fragrance compounds with ozone in wastewater treatment, providing insights into their environmental fate and transformation products (Janzen et al., 2011).

Synthesis of Silicon-Based Drugs and Odorants

The potential of (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol in the synthesis of silicon-based drugs and odorants is highlighted by Büttner et al. (2007). They developed a new building block for creating biologically active silicon-based compounds, demonstrating its versatility in pharmaceutical and fragrance chemistry (Büttner et al., 2007).

Crystal Structure and Conformation Studies

The study of the crystal structure and conformations of related compounds provides valuable insights for chemical synthesis and material science. Massy-Westropp et al. (1993) examined the crystal structure of a similar compound, showing significant findings in molecular conformation and equilibration (Massy-Westropp et al., 1993).

Safety And Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(1S)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYVFGQOFUGFPX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

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